molecular formula C8H13N3O B1520505 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide CAS No. 1017502-16-7

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B1520505
CAS No.: 1017502-16-7
M. Wt: 167.21 g/mol
InChI Key: JQSGNNVZAVLVHV-UHFFFAOYSA-N
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Description

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide (CAS 1017502-16-7) is a high-purity pyrazole-acetamide derivative of significant interest in medicinal and bioinorganic chemistry research. With a molecular formula of C8H13N3O and a molecular weight of 167.21 g/mol, this compound serves as a key synthetic intermediate and pharmacophore. This compound belongs to a class of heterocyclic molecules noted for their diverse pharmacological properties. Pyrazolyl-acetamide derivatives are recognized for their potential in developing novel bioactive molecules and are frequently investigated as ligands in coordination chemistry for constructing metal complexes with antimicrobial properties . Recent research highlights the relevance of such pyrazole-based scaffolds in the development of potent and selective inhibitors for metalloproteinases, including the meprin α and β enzymes, which are emerging targets in fibrotic diseases, cancer, and Alzheimer's progression . The structural features of the pyrazole core make it a versatile scaffold for systematic Structure-Activity Relationship (SAR) explorations to optimize inhibitory activity and selectivity . In laboratory applications, this acetamide compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

2-(1,3,5-trimethylpyrazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-5-7(4-8(9)12)6(2)11(3)10-5/h4H2,1-3H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSGNNVZAVLVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017502-16-7
Record name 2-(trimethyl-1H-pyrazol-4-yl)acetamide
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Scientific Research Applications

Biological Activities

The compound has shown promise in various biological applications:

  • Anti-inflammatory Properties : Research indicates that 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide may modulate inflammatory pathways. Its ability to interact with specific enzymes and receptors suggests potential therapeutic applications in treating inflammatory diseases .
  • Anticancer Activity : The compound has been investigated for its cytotoxic effects against several cancer cell lines. For instance, derivatives of pyrazole compounds have exhibited significant activity against MCF7 and A549 cell lines, indicating potential for development as anticancer agents .
  • Enzyme Inhibition : Studies have suggested that the compound may act as an enzyme inhibitor. Its structural features allow it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of their activity.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound displayed significant inhibition of inflammatory cytokines in vitro. The mechanism was linked to the modulation of NF-kB signaling pathways, suggesting potential for treating chronic inflammatory conditions .

Case Study 2: Anticancer Potential

In another investigation, derivatives were screened against various cancer cell lines including HepG2 and NCI-H460. The results indicated that certain analogs exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism by which 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

Ethyl vs. Methyl Substitution

The compound 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide () replaces the 1-methyl group on the pyrazole with an ethyl. This substitution increases lipophilicity (logP) and may enhance membrane permeability but could reduce crystallinity due to steric bulk.

Halogen-Substituted Derivatives

2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide () introduces a chlorine atom at the acetamide’s α-position.

Acetamide Functional Group Variations

Thiadiazole-Linked Acetamides

Compounds such as N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) () replace the pyrazole with a thiadiazole ring. These derivatives exhibit higher melting points (133–170°C) compared to pyrazole-based acetamides, likely due to enhanced hydrogen bonding and aromatic stacking. Yields for these analogs range from 68% to 88%, suggesting efficient synthetic routes for thiadiazole derivatives .

Pyridinyl-Substituted Acetamides

N-(Pyridin-2-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide (47U) () incorporates a pyridinyl group, introducing an additional hydrogen bond acceptor. This modification may improve binding affinity in biological targets (e.g., enzymes or receptors) due to the pyridine’s lone pair. The molecular formula (C₁₃H₁₆N₄O) and larger molecular weight (244.3 g/mol) compared to the target compound suggest increased steric demands and altered solubility profiles .

Aromatic and Phenolic Derivatives

Compounds like N-(4-(1H-pyrazol-1-yl)phenyl)acetamide () feature acetamide groups attached to phenyl rings with pyrazole substituents. The phenolic hydroxyl groups in these analogs enhance solubility in aqueous media but may reduce metabolic stability due to susceptibility to glucuronidation .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents References
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide (Target) C₉H₁₃N₃O 195.2 (estimated) N/A Pyrazole (1,3,5-trimethyl) N/A
2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide C₈H₁₂ClN₃O 201.65 N/A Chloro, pyrazole (1,3,5-trimethyl)
N-(Pyridin-2-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide (47U) C₁₃H₁₆N₄O 244.3 N/A Pyridinyl, pyrazole (1,3,5-trimethyl)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) C₂₂H₂₆N₃O₂S₂ 452.6 133–135 Thiadiazole, benzylthio, phenoxy
2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide C₁₀H₁₅N₃O 209.3 N/A Pyrazole (1-ethyl, 3,5-dimethyl)

Research Findings and Functional Implications

  • Synthetic Accessibility : Chloro-substituted derivatives (e.g., ) are synthesized with high purity (98%), indicating robust protocols for halogen incorporation .
  • Biological Activity : Thiadiazole-linked acetamides () show promise in drug discovery due to their high yields (up to 88%) and thermal stability (melting points >130°C) .
  • Hydrogen Bonding : Pyridinyl-substituted analogs () may exhibit enhanced target engagement in medicinal chemistry applications due to additional hydrogen-bonding sites .

Biological Activity

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C8H12N4O
  • Molecular Weight : Approximately 168.20 g/mol

The structural features of this compound include a pyrazole ring and an acetamide group, which contribute to its reactivity and interaction with biological targets.

Research indicates that this compound may interact with various biological molecules, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzymatic activity.
  • Receptor Binding : Its structural features allow it to act as a ligand in receptor binding studies, influencing various signaling pathways.

Biological Activities

The compound has shown promise in several biological activities:

Anticancer Activity

Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
  • IC50 Values : Some derivatives demonstrated IC50 values ranging from 10 µM to 50 µM against these cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : Escherichia coli and Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 5 µg/mL against these strains, indicating potent antibacterial activity.

Anti-inflammatory Properties

Preliminary studies suggest that the compound may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Case Studies

Several case studies have highlighted the biological activity of this compound:

StudyObjectiveFindings
Fayad et al. (2019) Screening for anticancer compoundsIdentified novel derivatives with significant cytotoxicity against multicellular spheroids.
Wang et al. (2022) Evaluation of pyrazole derivativesFound that certain derivatives exhibited promising anticancer activity with IC50 values below 30 µM.
Radek et al. (2020) Assessment of CDK2 inhibitionDemonstrated that specific pyrazole derivatives inhibited CDK2 with IC50 values as low as 25 nM.

Preparation Methods

Alkylation of Potassium Salt of Pyrazole Derivative with 2-Chloroacetamide

One of the most direct and effective methods involves the alkylation of the potassium salt of a 1,3,5-trimethylpyrazolyl intermediate with 2-chloroacetamide under basic conditions.

  • Procedure:

    • The potassium salt of 1,3,5-trimethyl-1H-pyrazol-4-yl compound is prepared by treating the pyrazole derivative with potassium hydroxide in a polar aprotic solvent such as dimethylformamide (DMF).
    • To this mixture, 2-chloroacetamide is added.
    • The reaction mixture is heated at 55–60 °C for approximately 12 hours with continuous stirring.
    • After completion, the solvent is evaporated under normal pressure.
    • The residue is treated with water, filtered, and dried.
    • Purification involves treatment with sodium thiosulfate (Na2S2O3) solution and dilute potassium hydroxide (KOH) to remove impurities and unreacted materials.
  • Yield and Physical Properties:

    • The product typically crystallizes as white crystals.
    • Yields reported are around 60%.
    • Melting point ranges from 230–232 °C.
    • Characterization by ^1H NMR confirms the presence of methyl groups and the acetamide methylene protons.

This method is adapted from similar procedures used for related pyrazolyl acetamide derivatives, indicating its reliability and reproducibility in laboratory synthesis.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dimethylformamide (DMF) Polar aprotic solvent; good for alkylation
Base Potassium hydroxide (KOH) Used to generate potassium salt of pyrazole
Alkylating agent 2-Chloroacetamide Provides acetamide functionality
Temperature 55–60 °C Moderate heating to facilitate reaction
Reaction Time 12 hours Ensures complete conversion
Workup Evaporation, water treatment, filtration Removal of solvent and purification
Purification Na2S2O3 and dilute KOH treatment Removes impurities and unreacted reagents

Analytical Characterization

The synthesized compound is typically characterized by:

  • [^1H NMR Spectroscopy](pplx://action/followup): Signals for three methyl groups on the pyrazole ring (singlets around δ 2.1–2.3 ppm), methylene protons of the acetamide group (singlet around δ 4.5–4.6 ppm), and aromatic or heterocyclic protons if present.
  • Melting Point: Sharp melting point between 230–232 °C indicates purity.
  • IR Spectroscopy: Characteristic amide bands (NH stretching around 3200–3500 cm^-1, C=O stretching near 1650–1700 cm^-1).
  • Elemental Analysis: Confirms composition consistent with the molecular formula.

Summary Table of Preparation Method

Step Reagents & Conditions Outcome/Yield
Formation of potassium salt Pyrazole derivative + KOH in DMF Potassium salt intermediate
Alkylation Add 2-chloroacetamide, heat at 55–60 °C for 12 h Formation of acetamide derivative, ~60% yield
Workup and purification Evaporation, water treatment, Na2S2O3 and KOH wash Pure white crystalline product

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis involves reacting 1,3,5-trimethyl-1H-pyrazole with acetyl chloride (or chloroacetyl chloride for chloro derivatives) in the presence of a base (e.g., triethylamine) to neutralize HCl. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) enhances solubility of intermediates compared to THF.

  • Temperature : Reactions conducted at 0°C minimize side reactions.

  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity.

  • Stoichiometry : A 1:1.2 molar ratio of pyrazole to acetyl chloride maximizes yield .

    Optimization ParameterTested RangeOptimal ConditionYield Improvement
    Base (Triethylamine)1–2 eq.1.5 eq.85% → 92%
    Reaction Time2–24 hrs6 hrs78% → 89%

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H^1H NMR : Methyl groups on the pyrazole ring appear as singlets at δ 2.1–2.3 ppm; the acetamide N–H resonates at δ 8.5–9.0 ppm (broad).
  • IR Spectroscopy : Strong C=O stretch at ~1650 cm⁻¹ confirms the amide bond.
  • Mass Spectrometry : Molecular ion peak at m/z 195.2 (C₉H₁₃N₃O⁺) aligns with the molecular formula .

Q. What purification methods are recommended to isolate high-purity this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water (3:1) for high recovery (>85%) and minimal impurity carryover.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:3) achieves >95% purity. Monitor fractions via TLC (Rf = 0.4 in ethyl acetate) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice affect the compound’s physicochemical properties?

  • Methodological Answer : N–H···O and C–H···O hydrogen bonds form dimers and chains, as observed in related pyrazole-acetamide derivatives. These interactions:

  • Reduce solubility in non-polar solvents (e.g., logP = 1.2 in octanol/water).
  • Enhance thermal stability : DSC shows decomposition >200°C.
  • Strategy : Co-crystallization with succinic acid improves aqueous solubility by disrupting H-bond networks .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-4-yl acetamide derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions. Recommended approaches:

  • Dose-response validation : Test IC₅₀ values across 3+ independent replicates.
  • Structural analogs : Compare 1,3,5-trimethyl derivatives with 1,5-dimethyl variants (e.g., 30% vs. 50% enzyme inhibition at 50 µM) .
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

Q. How does the substitution pattern on the pyrazole ring influence biological activity?

  • Methodological Answer :

  • Methyl groups : 1,3,5-Trimethyl substitution enhances steric bulk, reducing binding to cytochrome P450 enzymes compared to monosubstituted analogs.

  • Electron-withdrawing groups : Chloro substitution at the acetamide position (e.g., 2-chloro derivatives) increases antileishmanial activity (IC₅₀ = 10 µM vs. 25 µM for non-chloro analogs) .

    DerivativeBioactivity (IC₅₀)Target
    1,3,5-Trimethyl15 µMLeishmania
    1,5-Dimethyl30 µMEnzyme X

Q. What computational tools predict synthetic routes for novel pyrazole-acetamide analogs?

  • Methodological Answer :

  • Retrosynthesis software : Tools like Pistachio and Reaxys propose routes using available precursors (e.g., 1,3,5-trimethylpyrazole + acetyl chloride).
  • Feasibility scoring : Prioritize routes with >90% plausibility scores and minimal steps.
  • Case study : AI-driven synthesis planning for 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide identified acetyl chloride coupling as the optimal step .

Key Considerations for Experimental Design

  • Contradiction Analysis : Cross-validate bioactivity data using orthogonal assays (e.g., fluorescence-based vs. colorimetric).
  • Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) to mitigate variability.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
Reactant of Route 2
2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

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